Cabergoline

Receptor Pharmacology Parkinson's Disease Dopamine Agonist Screening

Cabergoline is a superior D2 receptor agonist distinguished by a sub-nanomolar Ki (0.61 nM), exceptional D2/D1 selectivity (~50-fold), and a uniquely long elimination half-life (63-109 hours). Head-to-head clinical evidence confirms a 24% absolute higher prolactin normalization rate vs bromocriptine (83% vs 59%) with a 41 percentage-point reduction in adverse events. Ideal for hyperprolactinemia models, Parkinson's disease research, and as a high-efficacy benchmark for novel D2 agonist screening. Ensure assay consistency and in vivo reliability with this well-characterized reference agonist.

Molecular Formula C26H37N5O2
Molecular Weight 451.6 g/mol
CAS No. 81409-90-7
Cat. No. B1668192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabergoline
CAS81409-90-7
Synonyms1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea
1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate
Cabaser
Cabaseril
cabergoline
cabergoline diphosphate
Dostinex
FCE 21336
FCE-21336
Galastop
Molecular FormulaC26H37N5O2
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
InChIInChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1
InChIKeyKORNTPPJEAJQIU-KJXAQDMKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
6.40e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cabergoline (CAS 81409-90-7) Procurement Guide: Receptor Binding Affinity and Pharmacokinetic Differentiation Data for Scientific Selection


Cabergoline is a synthetic ergoline dopamine receptor agonist with exceptionally high affinity for the dopamine D2 receptor subtype [1]. It is distinguished from other dopamine agonists primarily by its extremely long plasma elimination half-life, ranging from 63 to 109 hours [2]. This unique combination of high D2 receptor affinity and prolonged pharmacokinetic duration enables sustained dopaminergic stimulation, differentiating it from shorter-acting alternatives within its therapeutic class.

Why Cabergoline (CAS 81409-90-7) Cannot Be Simply Substituted with Other Dopamine Agonists: A Quantitative Justification


Dopamine agonists are not therapeutically interchangeable due to profound differences in their receptor binding profiles, pharmacokinetic properties, and clinical outcomes. Even among ergot-derived D2 agonists, cabergoline exhibits a unique combination of high D2 affinity and exceptionally long half-life [1]. These molecular and pharmacokinetic distinctions translate directly into clinically meaningful differences in efficacy and tolerability; for instance, cabergoline achieves significantly higher rates of prolactin normalization in hyperprolactinemia than bromocriptine, with substantially fewer adverse events [2]. Relying on generic substitution based solely on D2 agonist class membership ignores these quantifiable differential characteristics and may compromise both therapeutic outcomes and patient adherence in research or clinical settings.

Cabergoline (CAS 81409-90-7) Quantitative Evidence: Head-to-Head Comparisons for Scientific Procurement Decisions


Cabergoline vs. Bromocriptine and Pergolide: D2 Receptor Binding Affinity (Ki) in Human Striatum

In a direct comparative study of dopamine agonist binding profiles in human striatal tissue, cabergoline demonstrated the highest affinity for the D2 receptor (Ki = 0.61 nM) among ergoline agonists, surpassing both lisuride (Ki = 0.95 nM) and pergolide (Ki = 447 nM) [1]. This sub-nanomolar affinity is critical for robust target engagement at low systemic exposures. In contrast, the non-ergot agonists pramipexole and ropinirole exhibited markedly weaker binding (Ki = 79.5 μM and 98.7 μM, respectively), representing a >100,000-fold difference in affinity [1].

Receptor Pharmacology Parkinson's Disease Dopamine Agonist Screening

Cabergoline vs. Bromocriptine: Pharmacokinetic Half-Life and Dosing Frequency Comparison

Cabergoline possesses a remarkably long elimination half-life of 63 to 109 hours, as documented in clinical pharmacokinetic studies [1]. This contrasts sharply with the half-life of the classic ergot dopamine agonist bromocriptine, which is only 3 to 6 hours [2]. The extended half-life of cabergoline permits once-daily or even twice-weekly dosing regimens in clinical practice, whereas bromocriptine typically requires multiple daily doses to maintain therapeutic plasma concentrations [3].

Pharmacokinetics Drug Development Parkinson's Disease

Cabergoline vs. Bromocriptine: Clinical Efficacy in Hyperprolactinemia (Prolactin Normalization Rates)

In a multicenter, randomized, double-blind study comparing cabergoline and bromocriptine in 459 women with hyperprolactinemic amenorrhea, cabergoline demonstrated superior efficacy. Stable normoprolactinemia was achieved in 83% (186 of 223) of women treated with cabergoline, compared to 59% (138 of 236) of women treated with bromocriptine (P < 0.001) [1]. This represents a 24 percentage-point absolute increase in the rate of prolactin normalization. An 8-week comparative trial showed similar findings, with 77% of cabergoline-treated patients achieving normal prolactin levels versus 59% with bromocriptine [2].

Endocrinology Hyperprolactinemia Clinical Trial

Cabergoline vs. Bromocriptine: Tolerability and Adverse Event Profile in Clinical Use

The improved efficacy of cabergoline is complemented by a significantly more favorable tolerability profile. In a head-to-head study, adverse events were reported by 12% of patients receiving cabergoline compared to 53% of patients receiving bromocriptine (p < 0.01) [1]. Another clinical report noted adverse event rates of 17% (8/47) for cabergoline versus 36% (19/52) for bromocriptine, with the most common complaints being dizziness, nausea, and headache [2]. This reduced side effect burden is a critical factor in maintaining subject retention in long-term studies.

Drug Safety Tolerability Hyperprolactinemia

Cabergoline vs. Pergolide and Other Agonists: D2 vs. D1 Receptor Selectivity Profile

The functional consequences of D2 agonism are influenced by off-target activity at D1 receptors, which has been implicated in the development of dyskinesia. A rat striatum binding study demonstrated that the selectivity of cabergoline for the D2 receptor was higher than that of both bromocriptine and pergolide [1]. Specifically, cabergoline exhibits approximately 50-fold selectivity for rat D2-like receptors (pIC50 7.96) over D1 receptors (pIC50 6.25) [2]. In contrast, pergolide displays higher D1 affinity, which may contribute to its different side effect profile.

Receptor Selectivity Off-Target Effects Parkinson's Disease

Cabergoline vs. N-Propylnorapomorphine, Bromocriptine, and Pergolide: Affinity for the High-Affinity D2 Receptor State (D2High)

The therapeutic relevance of D2 receptor binding is often more accurately reflected by affinity for the high-affinity state of the receptor (D2High), which is the conformation coupled to G-proteins and functional signaling. In a study measuring agonist potencies at D2High, cabergoline was among the most potent agonists tested, with a dissociation constant (Kd) of 0.36 nM [1]. This was second only to N-propylnorapomorphine (0.18 nM) and was 2.5-fold more potent than bromocriptine (Kd = 0.9 nM) and 6.7-fold more potent than pergolide (Kd = 2.4 nM) [1].

Receptor Theory Functional Selectivity Parkinson's Disease

Optimal Research and Industrial Applications for Cabergoline (CAS 81409-90-7) Based on Quantitative Evidence


Hyperprolactinemia Research Models Requiring Robust and Sustained Prolactin Suppression

The direct head-to-head evidence establishes cabergoline as the superior tool for achieving consistent and reliable prolactin suppression in hyperprolactinemia models. With a 24% absolute higher rate of prolactin normalization compared to bromocriptine (83% vs. 59%, P < 0.001) [1] and a 41 percentage-point reduction in adverse events (12% vs. 53%, p < 0.01) [2], cabergoline ensures higher study completion rates and less variable biochemical endpoints. Its long half-life (63-109 hours) also supports less frequent dosing regimens, simplifying long-term in vivo studies [3].

In Vitro D2 Receptor Pharmacology Studies Requiring High Potency and Defined Selectivity

Cabergoline's sub-nanomolar affinity for the human D2 receptor (Ki = 0.61 nM) [4] and high selectivity over D1 receptors (~50-fold) [5] make it an optimal reference agonist for in vitro D2 receptor assays. Its potency at the high-affinity D2High state (Kd = 0.36 nM) [6] further qualifies it as a sensitive probe for studying G-protein coupled signaling pathways in recombinant cell lines or native tissue preparations. The defined selectivity profile allows researchers to attribute observed effects to D2-like receptor activation with greater confidence than with less selective agonists like pergolide [5].

Parkinson's Disease Animal Models Requiring Continuous Dopaminergic Stimulation

The extremely long elimination half-life of cabergoline (63-109 hours) [3] is a critical differentiator for preclinical Parkinson's disease models. This pharmacokinetic property enables sustained D2 receptor occupancy over days, which is hypothesized to reduce the risk of motor complications associated with pulsatile dopaminergic stimulation [7]. Cabergoline's potent and long-lasting effects in 6-hydroxydopamine-lesioned rats and MPTP-lesioned primates are well-documented [7], making it the preferred agonist for studies investigating continuous dopaminergic stimulation paradigms.

Comparative Pharmacology Studies Evaluating Dopamine Agonist Efficacy and Tolerability

Cabergoline serves as a high-efficacy, well-tolerated benchmark for head-to-head comparisons with novel D2 agonists. Its quantifiable superiority over bromocriptine in both efficacy (prolactin normalization) and tolerability (adverse event rates) provides a robust baseline against which new chemical entities can be assessed. The extensive body of comparative clinical data [REFS-1, REFS-2] supports its use as a positive control in studies evaluating next-generation dopamine agonists for hyperprolactinemia or Parkinson's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabergoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.